3-[(Benzyloxy)methyl]aniline
Description
Significance in Modern Organic Synthesis Research
The significance of 3-[(Benzyloxy)methyl]aniline in contemporary organic synthesis is derived directly from its bifunctional nature, which allows for selective and sequential chemical modifications. The primary amine of the aniline (B41778) moiety serves as a versatile nucleophile and a key functional handle for a wide array of chemical transformations. It can readily participate in amide bond formations, Schiff base condensations, diazotization reactions to form diazonium salts, and modern transition-metal-catalyzed cross-coupling reactions. ekb.eg These reactions are fundamental to the assembly of more complex molecules. thieme-connect.com
Concurrently, the benzyl (B1604629) ether group acts as a robust and reliable protecting group for the primary alcohol. The benzyl group is stable under a wide range of reaction conditions that might be used to modify the aniline portion of the molecule. At a strategic point later in a synthetic sequence, the benzyl group can be selectively removed, typically through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), to unveil the hydroxymethyl group (-CH₂OH). This newly deprotected alcohol provides a secondary site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. This strategic protection-deprotection sequence is a cornerstone of modern synthetic planning, enabling the construction of intricate molecules that would be otherwise difficult to access.
Overview of Strategic Research Directions for Benzyloxyaniline Derivatives
The utility of building blocks like this compound is central to several strategic directions in modern chemical research. These strategies aim to create novel molecules with specific functions more efficiently and with greater precision.
One major research direction is Diversity-Oriented Synthesis (DOS) . In this approach, a core scaffold, such as this compound, is systematically elaborated through various reaction pathways to rapidly generate a large library of structurally diverse small molecules. harvard.edu For example, the aniline group can be acylated, alkylated, or arylated with a variety of partners. Subsequently, the deprotection of the benzyl ether would reveal the hydroxymethyl group for a second round of diversification. These molecular libraries are invaluable in the search for new drug candidates, as they can be screened against a multitude of biological targets to identify new therapeutic leads.
Another critical area is Asymmetric Synthesis , which focuses on the preparation of chiral molecules in an enantiomerically pure form. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active and the other may be inactive or even harmful. Aniline derivatives are frequently employed as substrates in catalytic asymmetric reactions, such as the Mannich reaction, to create new stereocenters with high fidelity. researchgate.netresearchgate.net The development of novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving benzyloxyaniline-type structures is an ongoing and competitive field of research.
Furthermore, the development of Advanced Synthetic Methodologies , such as multi-component reactions (MCRs), represents a significant strategic direction. MCRs allow for the combination of three or more reactants in a single operation to form a complex product, thereby increasing efficiency and reducing waste. beilstein-journals.org Anilines are classic components in many MCRs, and building blocks like this compound are well-suited for incorporation into such processes to rapidly assemble complex, functionalized products. These modern synthetic strategies underscore the value of versatile and strategically designed intermediates in advancing chemical and biomedical sciences. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGZKYBHLZBSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Development
Established Synthetic Routes to 3-[(Benzyloxy)methyl]aniline
The preparation of this compound has been approached through various established synthetic strategies, primarily relying on multi-step sequences and leveraging the robust chemistry of palladium catalysis for related scaffolds.
Multi-Step Synthesis from Precursors
A common and widely adopted method for the synthesis of this compound involves a two-step process starting from readily available precursors. This strategy hinges on the initial protection of a phenol (B47542) group followed by the reduction of a nitro functionality.
The synthesis commences with the benzylation of 3-nitrophenol (B1666305). This reaction is typically carried out by treating 3-nitrophenol with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is often conducted in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) under reflux conditions. The choice of base and solvent can influence the reaction efficiency, with cesium carbonate sometimes used to accelerate the reaction.
Following the successful benzylation to form 3-(benzyloxy)nitrobenzene, the subsequent step involves the reduction of the nitro group to the corresponding amine. This transformation can be achieved through several methods, including catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by chemical reduction. A common chemical reduction method employs iron powder in the presence of an ammonium (B1175870) chloride solution in a mixed solvent system of ethanol (B145695) and water. This approach is often favored for its mild conditions and high yields.
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1. Benzylation | 3-Nitrophenol, Benzyl bromide | K₂CO₃ | Acetone or DMF | Reflux | 3-(Benzyloxy)nitrobenzene |
| 2. Reduction | 3-(Benzyloxy)nitrobenzene | Fe/NH₄Cl or H₂/Pd-C | Ethanol/Water | 60-70°C | This compound |
An alternative, though less direct, established route involves the Suzuki-Miyaura cross-coupling reaction. This approach requires the synthesis of 3-(benzyloxy)phenylboronic acid, which is then coupled with a suitable nitro-substituted aniline (B41778) derivative in the presence of a palladium catalyst. The final step, similar to the previous method, is the reduction of the nitro group to yield the target aniline.
Palladium-Catalyzed Cross-Coupling Approaches for Related Aniline Scaffolds
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines. While not always directly applied to this compound in literature, these methods are highly relevant for constructing the core aniline scaffold and can be adapted for its synthesis. The Buchwald-Hartwig amination, for instance, is a powerful tool for the formation of C-N bonds and is widely used to couple aryl halides with amines.
In a hypothetical application to a related structure, an aryl halide containing the benzyloxy-substituted ring could be coupled with an ammonia (B1221849) equivalent or a protected amine under palladium catalysis. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with common catalysts including Pd(OAc)₂ and ligands such as Xantphos. These reactions are typically carried out in a non-polar solvent like toluene (B28343) at elevated temperatures.
Furthermore, palladium-catalyzed annulation reactions of o-iodoanilines with propargyl alcohols have been developed for the synthesis of substituted quinolines. organic-chemistry.orgnih.gov This highlights the versatility of palladium catalysis in constructing complex nitrogen-containing heterocycles from aniline precursors. Such strategies could potentially be adapted to create more complex structures derived from this compound.
Novel Synthetic Strategies and Methodological Innovations
Recent advancements in synthetic organic chemistry have focused on improving the efficiency, sustainability, and scope of aniline synthesis. These innovations are applicable to the preparation of this compound and related compounds.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize product yield, minimize reaction times, and reduce the formation of byproducts. For multi-step syntheses, such as that of this compound, each step can be individually optimized.
For the benzylation of 3-nitrophenol, a systematic study of bases, solvents, and temperature can lead to significant improvements. For instance, comparing the efficacy of different bases like potassium carbonate and cesium carbonate can reveal a trade-off between reaction time and cost. Similarly, the choice of solvent can impact the solubility of reactants and the stabilization of intermediates.
In the context of palladium-catalyzed reactions for aniline synthesis, the screening of various ligands and catalyst systems is paramount. The development of new and more active catalysts allows for lower catalyst loadings and milder reaction conditions. For example, studies on the synthesis of substituted quinolines from o-iodoanilines have shown that the combination of Pd(OAc)₂ as the catalyst and dppp (B1165662) as the ligand, with DBU as the base in NMP as the solvent, can lead to high yields. organic-chemistry.org
| Parameter | Variation | Goal |
| Catalyst | Screening different palladium sources and ligands | Increase activity, lower loading |
| Solvent | Testing various polar and non-polar solvents | Improve solubility, stabilize intermediates |
| Base | Comparing inorganic and organic bases | Enhance reaction rate, minimize side reactions |
| Temperature | Optimizing reaction temperature | Reduce reaction time, prevent decomposition |
Application of Modern Catalysis in Synthesis
The field of catalysis is continuously evolving, offering new tools for the synthesis of complex molecules like substituted anilines. Beyond traditional palladium catalysts, other transition metals and even metal-free catalytic systems have emerged as powerful alternatives.
Copper-catalyzed reactions, for instance, have been utilized for the C-H arylation of aniline derivatives. bath.ac.uk This approach allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials, offering a more atom-economical route.
Furthermore, the development of nanocatalysts has shown promise in various organic transformations. For example, a magnetic phase transfer nanocatalyst has been successfully employed in the one-pot, multi-component synthesis of poly-substituted aniline derivatives. chemmethod.com Such catalysts offer advantages like high surface area, easy separation, and recyclability.
Recent research has also explored the use of rhodium catalysts for the annulation of free anilines with alkynes, providing a direct route to quinoline (B57606) structures. bath.ac.uk This demonstrates the potential for C-H activation strategies in the functionalization of anilines.
Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. These principles can be applied to the synthesis of this compound and other anilines to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One key aspect of green chemistry is the use of greener solvents. Water, for example, has been utilized as a solvent for the synthesis of poly-substituted anilines using a magnetic phase transfer catalyst. chemmethod.com Glycerol, a bio-based solvent, has also been explored as a green medium and even as a catalyst in the synthesis of quinolines and aniline trimers. nih.gov
The replacement of hazardous reagents is another important goal. In the context of acetylation of anilines, a common reaction for protecting the amino group, traditional methods often use acetic anhydride (B1165640). Greener alternatives have been developed using a magnesium sulphate-glacial acetic acid system, which is less toxic and more environmentally friendly. ijtsrd.com Sunlight-driven N-acetylation of anilines using MgSO₄ as a Lewis acid catalyst further exemplifies a sustainable approach. rsc.org
Solvent-free reaction conditions are also a hallmark of green chemistry. The synthesis of N-benzylidene aniline, an imine, has been achieved by simply mixing the reactants in a mortar without any solvent, significantly reducing waste. univ-ouargla.dz Microwave-assisted synthesis has also emerged as a tool to accelerate reactions and reduce the need for organic solvents in the preparation of anilines. tandfonline.com
| Green Chemistry Principle | Application in Aniline Synthesis |
| Use of Renewable Feedstocks | Employing bio-based solvents like glycerol. nih.gov |
| Atom Economy | C-H activation strategies to avoid pre-functionalization. bath.ac.uk |
| Less Hazardous Chemical Syntheses | Replacing acetic anhydride with greener acetylating agents. ijtsrd.com |
| Safer Solvents and Auxiliaries | Utilizing water or solvent-free conditions. chemmethod.comuniv-ouargla.dz |
| Design for Energy Efficiency | Using microwave irradiation or sunlight to drive reactions. rsc.orgtandfonline.com |
| Catalysis | Employing recyclable nanocatalysts. chemmethod.com |
Flow Chemistry Applications in Process Research
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients. youtube.com For the synthesis of aromatic amines like this compound, flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability. acs.orgresearchgate.net
Continuous flow processes for the synthesis of primary amines have been successfully developed, notably through the metal-free reduction of nitro compounds. beilstein-journals.org For instance, the reduction of aromatic nitro precursors using trichlorosilane (B8805176) can be efficiently performed in a continuous-flow setup, offering high yields and short reaction times without the need for extensive purification. beilstein-journals.org This methodology could be directly applicable to the synthesis of this compound from a corresponding nitroaromatic starting material.
Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and intermediates. youtube.com The on-demand generation of reactive species in a continuous stream minimizes the risks associated with their accumulation in large quantities, a common concern in batch reactors. youtube.com Packed-bed reactors, where a solid reagent or catalyst is immobilized within a column and the reaction mixture flows through it, are a common feature in flow chemistry. youtube.com This approach is particularly useful for heterogeneous catalysis, which is often employed in the synthesis of anilines. youtube.com
Recent developments have also focused on integrating downstream processes, such as extraction and crystallization, into a continuous flow system. nih.govkuleuven.be For example, a continuous extraction module can be incorporated to separate the aniline product from the reaction mixture, followed by continuous crystallization to isolate the final compound with high purity. nih.govkuleuven.be Such integrated systems offer a streamlined and efficient manufacturing process. nih.gov
A summary of relevant flow chemistry approaches applicable to aniline synthesis is presented in the table below.
| Methodology | Key Features | Potential Application for this compound Synthesis | Reference |
| Metal-Free Nitro Reduction | Use of trichlorosilane; high yields; short reaction times. | Reduction of a nitro precursor to the amine. | beilstein-journals.org |
| Packed-Bed Reactors | Immobilized catalysts or reagents; suitable for heterogeneous catalysis. | Use of solid-supported catalysts for hydrogenation or other transformations. | youtube.com |
| Continuous Chemoenzymatic Synthesis | Use of immobilized enzymes (e.g., nitroreductase) in a flow reactor. | "Green" synthesis from a nitro-precursor. | nih.gov |
| Flow Reactive Crystallization | Integration of reaction and crystallization in a continuous process. | Direct isolation of pure this compound from the reaction stream. | kuleuven.be |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of synthetic routes to chiral analogs of this compound is of significant interest, as chirality is a crucial feature of many biologically active molecules. d-nb.inforesearchgate.net Several modern synthetic strategies can be envisaged for the stereoselective preparation of such compounds.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. bohrium.com Chiral phosphoric acids, for example, have been effectively used to catalyze the enantioselective aminoalkylation of aniline derivatives, producing chiral diarylmethylamines with high yields and enantioselectivities. bohrium.comresearchgate.net This approach could be adapted to introduce a chiral center into molecules structurally related to this compound. Similarly, the organocatalytic Friedel-Crafts alkylation of anilines can furnish enantioenriched triarylmethanes. nih.gov
Reductive amination is another robust method for the synthesis of chiral amines. d-nb.info This strategy typically involves the reaction of a prochiral ketone or aldehyde with an amine, followed by the stereoselective reduction of the resulting imine intermediate. d-nb.inforesearchgate.net By employing a chiral catalyst or auxiliary, this method can provide access to a wide range of chiral primary and secondary amines. d-nb.info
The combination of biocatalysis with traditional chemical methods offers a synergistic approach to chiral amine synthesis. researcher.life For instance, a toolbox of chiral-amine-producing biocatalysts can be used in tandem with a Buchwald-Hartwig cross-coupling reaction to generate a variety of α-chiral aniline derivatives. researcher.life This chemoenzymatic cascade allows for the synthesis of complex chiral molecules under mild reaction conditions. researcher.life
Recent advances in photoredox catalysis have also enabled the asymmetric synthesis of benzylic amines. chinesechemsoc.org These methods often involve the use of a chiral catalyst that can control the stereochemistry of the reaction upon photo-excitation. chinesechemsoc.org
A summary of stereoselective methods with potential applicability for the synthesis of chiral analogs of this compound is provided below.
| Methodology | Catalyst/Reagent | Key Outcomes | Potential Application for Chiral Analogs | Reference |
| Organocatalytic Asymmetric Aminoalkylation | Chiral Phosphoric Acid | Good to excellent yields and enantioselectivities for chiral diarylmethylamines. | Introduction of a chiral center via reaction at the aniline nitrogen or aromatic ring. | bohrium.comresearchgate.net |
| Asymmetric Reductive Amination | Chiral Auxiliary/Catalyst | High yields and diastereoselectivity for chiral amines. | Synthesis of chiral amines from a corresponding ketone or aldehyde. | d-nb.info |
| Chemoenzymatic Synthesis | Biocatalyst and Palladium Catalyst | Access to a variety of α-chiral aniline derivatives. | Enantioselective synthesis of chiral building blocks. | researcher.life |
| Asymmetric C–H Bond Amination | Photoinduced Pd(0/I/II) Catalysis | Enantioselective formation of C-N bonds. | Direct stereoselective functionalization of C-H bonds. | chinesechemsoc.org |
Reactivity and Derivatization Chemistry of 3 Benzyloxy Methyl Aniline
Functional Group Transformations
The unique arrangement of functional groups in 3-[(Benzyloxy)methyl]aniline provides multiple sites for chemical reactions, enabling the synthesis of a wide array of derivatives.
Reactions at the Primary Amine Moiety (e.g., Acylation, Alkylation, Condensation)
The primary amine group is a key site of reactivity in this compound, readily undergoing reactions such as acylation, alkylation, and condensation.
Acylation: The reaction of this compound with acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base leads to the formation of the corresponding N-acetyl derivative, N-(3-((benzyloxy)methyl)phenyl)acetamide. This reaction is a common strategy to protect the amino group or to introduce an amide functionality, which can alter the compound's electronic and physical properties.
Alkylation: The nitrogen atom of the primary amine can act as a nucleophile, reacting with alkyl halides, such as methyl iodide, to yield N-alkylated products. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, and even tri-alkylation can occur, leading to the formation of secondary, tertiary, and quaternary ammonium (B1175870) salts, respectively. For instance, reaction with excess methyl iodide can lead to the formation of N,N-dimethyl-3-((benzyloxy)methyl)aniline and subsequently N,N,N-trimethyl-3-((benzyloxy)methyl)anilinium iodide. doubtnut.comvedantu.comcareers360.com
Condensation: The primary amine of this compound can condense with various carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.gov This reversible reaction is fundamental in the synthesis of various heterocyclic compounds and serves as a key step in other transformations like the Mannich reaction.
| Reagent | Product | Reaction Type |
| Acetyl chloride | N-(3-((benzyloxy)methyl)phenyl)acetamide | Acylation |
| Methyl iodide (excess) | N,N,N-trimethyl-3-((benzyloxy)methyl)anilinium iodide | Alkylation |
| Benzaldehyde | (E)-N-benzylidene-3-((benzyloxy)methyl)aniline | Condensation |
Transformations Involving the Benzyloxy Ether Linkage (e.g., Deprotection via Hydrogenolysis)
The benzyloxy group in this compound is a common protecting group for the benzyl (B1604629) alcohol moiety. This group is relatively stable under a variety of reaction conditions but can be selectively removed when desired.
Hydrogenolysis: A widely used method for the deprotection of the benzyloxy group is catalytic hydrogenolysis. sciopen.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. chemicalbook.com The process involves the cleavage of the C-O bond of the ether, yielding 3-(hydroxymethyl)aniline and toluene (B28343) as a byproduct. Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium formate (B1220265) in the presence of a palladium catalyst, offers an alternative, often milder, method for this transformation. sciopen.com
| Reaction | Reagents | Product |
| Hydrogenolysis | H₂, Pd/C | 3-(Hydroxymethyl)aniline |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | 3-(Hydroxymethyl)aniline |
Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the amino group and the benzyloxymethyl group, play a crucial role in determining the position of the incoming electrophile.
The amino group is a powerful activating and ortho-, para-directing group. The benzyloxymethyl group is generally considered to be weakly deactivating and ortho-, para-directing. The interplay of these two groups governs the regioselectivity of the substitution. Due to the strong activating nature of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it (positions 2, 4, and 6). Steric hindrance from the benzyloxymethyl group at the meta position might influence the distribution of the isomers. For instance, in halogenation reactions, such as bromination or chlorination, a mixture of ortho- and para-substituted products with respect to the amino group is anticipated. beilstein-journals.orgnih.gov Nitration of aniline (B41778) derivatives can be complex, as the strongly acidic conditions can lead to the protonation of the amino group, which then becomes a deactivating, meta-directing group. nih.gov
Participation in Complex Organic Reactions
Beyond simple functional group transformations, this compound is a valuable participant in more intricate multi-component reactions, leading to the formation of complex molecular architectures.
Schiff Base Formation and Related Condensations
As mentioned earlier, this compound readily forms Schiff bases upon reaction with aldehydes and ketones. youtube.commasterorganicchemistry.com This condensation reaction is the initial step in various named reactions and is crucial for the synthesis of many biologically active compounds. The formation of the imine introduces a new C=N double bond, which can then undergo further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions. The reaction with aromatic aldehydes, for instance, proceeds to form N-benzylidene derivatives. nih.gov
| Carbonyl Compound | Schiff Base Product |
| Benzaldehyde | (E)-N-benzylidene-3-((benzyloxy)methyl)aniline |
| Cinnamaldehyde | (E)-N-(3-phenylallylidene)-3-((benzyloxy)methyl)aniline |
| Acetone (B3395972) | N-(propan-2-ylidene)-3-((benzyloxy)methyl)aniline |
Mannich Reactions and Aminomethylation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org this compound, as a primary amine, can participate in Mannich reactions to form β-amino carbonyl compounds, known as Mannich bases. oarjbp.comchemtube3d.com In this reaction, this compound first reacts with an aldehyde to form a Schiff base (iminium ion), which then reacts with a carbon nucleophile (enol or enolate) derived from a compound with an active hydrogen.
Aminomethylation is a related process where an aminomethyl group (-CH₂NRR') is introduced into a molecule. This compound can be used in the aminomethylation of activated aromatic compounds, such as phenols and naphthols. For example, the reaction of this compound, formaldehyde, and 2-naphthol (B1666908) would be expected to yield a 1-(((3-((benzyloxy)methyl)phenyl)amino)methyl)naphthalen-2-ol. nih.gov
| Active Hydrogen Compound | Aldehyde | Product Type |
| Acetophenone | Formaldehyde | β-Amino ketone (Mannich base) |
| 2-Naphthol | Formaldehyde | Aminomethylated naphthol |
Cyclization Reactions for Heterocyclic Scaffolds
The aniline moiety of this compound serves as a key functional group for the construction of various heterocyclic rings. Several classical and modern synthetic methodologies can be employed to synthesize fused ring systems, such as quinolines, benzodiazepines, and benzimidazoles. The benzyloxymethyl substituent at the meta-position can influence the regioselectivity of these cyclization reactions and can be a site for further functionalization in the final product.
Synthesis of Quinolines:
Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical and industrial applications. The synthesis of quinolines often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters.
Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. When this compound is subjected to these conditions, a cyclization reaction is expected to occur, leading to the formation of a 6-(benzyloxymethyl)quinoline. The reaction proceeds through the formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.
Friedländer Annulation: The Friedländer synthesis provides a route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not a direct substrate for the Friedländer reaction, its derivatives, such as 2-amino-4-(benzyloxymethyl)benzaldehyde, could be utilized to generate highly substituted quinolines.
Synthesis of Benzodiazepines:
Benzodiazepines are a class of seven-membered heterocyclic compounds widely used as therapeutic agents. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. To utilize this compound for benzodiazepine (B76468) synthesis, it would first need to be converted into a suitable o-phenylenediamine derivative, such as 3-(benzyloxymethyl)benzene-1,2-diamine. This derivative can then be reacted with various ketones or β-diketones to yield 7-(benzyloxymethyl)-1,5-benzodiazepines.
| Heterocyclic Scaffold | Synthetic Method | Potential Product from this compound derivative |
| Quinoline (B57606) | Skraup Synthesis | 6-(Benzyloxy)methylquinoline |
| Benzodiazepine | Condensation with β-diketone | 7-(Benzyloxy)methyl-2,4-dimethyl-1H-1,5-benzodiazepine |
| Benzimidazole (B57391) | Phillips Condensation | 5-(Benzyloxy)methyl-1H-benzo[d]imidazole |
Synthesis of Benzimidazoles:
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, is a widely used method for their synthesis. Similar to benzodiazepine synthesis, this compound would first need to be converted to 3-(benzyloxymethyl)benzene-1,2-diamine. Subsequent reaction with formic acid, for instance, would yield 5-(benzyloxymethyl)-1H-benzo[d]imidazole.
Applications in "Click Chemistry" as a Building Block or for Conjugate Formation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules and bioconjugates. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. This compound can be readily functionalized to incorporate either an azide (B81097) or a terminal alkyne, transforming it into a valuable building block for click chemistry applications.
Preparation of Azide and Alkyne Derivatives:
To be utilized in CuAAC reactions, this compound must first be converted into an azide or an alkyne derivative.
Synthesis of 1-(Azidomethyl)-3-(benzyloxy)benzene: The amino group of this compound can be converted to an azide group through a diazotization reaction followed by treatment with sodium azide. This would yield 3-(azidomethyl)aniline, which can then have the benzyloxy group introduced, or more directly, the benzylic alcohol of a precursor could be converted to an azide.
Synthesis of 1-(Benzyloxy)-3-(prop-2-yn-1-yl)benzene: To introduce a terminal alkyne, this compound can undergo a Sonogashira coupling reaction if appropriately halogenated. A more straightforward approach would be the alkylation of a precursor phenol (B47542) with propargyl bromide. For instance, 3-aminophenol (B1664112) can be benzylated and then propargylated to yield 3-((benzyloxy)methyl)-N-(prop-2-yn-1-yl)aniline.
Applications in Conjugate Formation:
Once functionalized with an azide or alkyne, the resulting this compound derivative can be "clicked" with a complementary functionalized molecule, such as a biomolecule, a fluorescent dye, or another synthetic building block. The benzyloxymethyl group can serve as a linker or spacer, potentially influencing the properties of the final conjugate.
For example, an azide-functionalized this compound can be reacted with an alkyne-modified protein or peptide to form a stable bioconjugate. This approach is widely used in chemical biology and drug discovery for labeling and tracking biomolecules.
| Click Chemistry Component | Synthetic Precursor | Click Reaction Product | Potential Application |
| Azide | 1-(Azidomethyl)-3-(benzyloxy)benzene | 1,4-Disubstituted 1,2,3-triazole | Bioconjugation, Materials Science |
| Alkyne | 1-(Benzyloxy)-3-(prop-2-yn-1-yl)benzene | 1,4-Disubstituted 1,2,3-triazole | Synthesis of complex organic molecules |
The versatility of this compound in both heterocyclic synthesis and click chemistry highlights its potential as a valuable building block in organic synthesis and medicinal chemistry. Further exploration of its reactivity is likely to uncover novel applications and synthetic routes to complex and biologically active molecules.
Role As a Key Intermediate in Advanced Organic Synthesis
Precursor in Medicinal Chemistry Research Programs
While direct literature on the extensive use of 3-[(Benzyloxy)methyl]aniline is limited, its structural motifs are highly relevant in medicinal chemistry. The utility of the core aniline (B41778) scaffold is well-established for creating molecules with potential therapeutic applications.
The structure of this compound is well-suited for the synthesis of heterocyclic systems that form the core of many therapeutic agents. The primary amine is a key functional group that can participate in cyclization reactions to form nitrogen-containing rings.
Research on closely related analogues provides insight into its potential applications. For instance, the sulfonyl analogue, 3-[(Benzylsulfonyl)methyl]aniline, was synthesized with the specific goal of preparing inhibitors for the enzyme dihydrofolate reductase. In that research program, the aniline moiety was intended to be a key component in the construction of a triazine ring, a common pharmacologically relevant scaffold. Although the final conversion step for the sulfonyl analogue was unsuccessful, the synthetic strategy highlights the intended role of this class of compounds as precursors to complex heterocyclic systems. It can be inferred that this compound would be explored for similar synthetic strategies, where the aniline group acts as a nucleophile or a diazotization partner to build scaffolds for enzyme inhibitors or receptor modulators.
In drug discovery, functionalized building blocks like this compound are crucial for the multi-step synthesis of complex target molecules. The compound offers two distinct points for chemical modification that can be addressed in different stages of a synthetic route.
The aniline group can be readily acylated, alkylated, or used in coupling reactions to attach other fragments of a target molecule. The (benzyloxy)methyl group, meanwhile, acts as a protected form of a primary alcohol. This benzyl (B1604629) ether is stable to many reaction conditions used to modify the aniline group but can be cleaved later in the synthesis, typically through hydrogenolysis, to unmask the hydroxymethyl group. This newly revealed alcohol can then be used for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester, allowing for the introduction of additional diversity and complexity into the final molecule. This strategic use as a dual-function intermediate makes it a valuable tool in the synthesis of novel small molecules for screening in drug discovery programs.
Building Block in Materials Science Research
A review of scientific literature did not yield specific examples of this compound being utilized as a primary building block in materials science.
While aniline and its derivatives are often used in the synthesis of conducting polymers and other advanced materials, there is no specific information available detailing the use of this compound for these applications. The presence of the bulky benzyloxymethyl group might influence polymerization processes, but dedicated research in this area has not been reported.
Application in Agrochemical Research and Development
There is no available information in the scientific or patent literature to suggest the application of this compound in the research and development of agrochemicals.
Table of Compounds
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. acs.orgresearchgate.net
For 3-[(Benzyloxy)methyl]aniline, the presence of the electron-donating amino group and the bulky, electron-withdrawing benzyloxy group on the aniline (B41778) ring will significantly influence the electronic distribution. acs.org Density Functional Theory (DFT) calculations are a common method to compute the energies of these frontier orbitals. researchgate.netrsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org
Table 1: Predicted Frontier Orbital Energies and Properties for this compound (Illustrative) This table presents illustrative data based on typical values for substituted anilines and is not based on direct experimental or computational results for this compound.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -5.2 | Electron-donating ability |
| LUMO Energy | -0.8 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |
Conformational Analysis and Molecular Dynamics Simulations
The flexible side chain of this compound, specifically the benzyloxymethyl group, allows for multiple low-energy conformations. acs.org Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms in a molecule. plos.org This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. plos.orgnih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD simulations can explore the conformational landscape of the molecule, revealing the relative populations of different conformers and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. nih.govresearchgate.net
Table 2: Key Dihedral Angles and Predicted Conformational Energies for this compound (Illustrative) This table presents illustrative data based on typical values for substituted anilines and is not based on direct experimental or computational results for this compound.
| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° | 60° | 0.0 |
| 2 | 60° | 60° | 1.5 |
| 3 | -60° | 180° | 2.1 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, potential reactions could include electrophilic substitution on the aniline ring or reactions involving the amino group. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net The structure and energy of the transition state can be calculated using quantum mechanical methods. This information allows for the determination of the reaction's activation energy, which is directly related to the reaction rate. bohrium.com
Molecular Electrostatic Potential Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mwjscience.com It provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high electron density around the amino group and on the aniline ring at the ortho and para positions relative to the amino group, making these sites favorable for electrophilic attack. bohrium.com The hydrogen atoms of the amino group would be expected to have a positive potential, making them susceptible to interaction with nucleophiles.
Spectroscopic Property Prediction and Validation (e.g., Theoretical IR, NMR, UV-Vis)
Computational methods can be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation of the computed structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov The positions and intensities of the predicted peaks can be compared to an experimental IR spectrum to help assign the vibrational modes of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in a molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts can be invaluable in interpreting experimental NMR spectra. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org The predicted wavelengths of maximum absorption (λmax) can provide insight into the electronic structure of the molecule. acs.org
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on typical values for substituted anilines and is not based on direct experimental or computational results for this compound.
| Spectroscopic Technique | Predicted Data |
| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~1600 (C=C aromatic stretch), ~1250 (C-N stretch), ~1100 (C-O stretch) |
| ¹H NMR (ppm) | ~7.2-7.4 (aromatic H), ~5.0 (benzylic CH₂), ~4.5 (aniline NH₂), ~4.3 (methyl CH₂) |
| ¹³C NMR (ppm) | ~148 (C-N), ~138 (quaternary aromatic C), ~115-130 (aromatic CH), ~70 (benzylic CH₂), ~68 (methyl CH₂) |
| UV-Vis (λmax, nm) | ~240, ~290 |
Advanced Characterization Techniques in Research Contexts
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of "3-[(Benzyloxy)methyl]aniline," this technique provides incontrovertible proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for "this compound" itself is not prominently featured in the literature, the methodology is routinely applied to its derivatives or analogous structures, such as Schiff bases and other substituted anilines.
The process involves irradiating a single crystal of a compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined. This information is critical for confirming the regiochemistry and stereochemistry of reaction products, which can be challenging to assign solely based on spectroscopic methods.
For instance, in studies of complex heterocyclic derivatives, X-ray diffraction analysis provides the ultimate proof of the molecular structure of the isolated regioisomer. mdpi.com In one such study on a (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the analysis established the Z configuration around the iminophenyl double bond and revealed the near planarity of the 1,3,4-thiadiazole (B1197879) ring. mdpi.com Similarly, detailed crystallographic data has been reported for Schiff base derivatives of aniline (B41778), providing precise measurements of the molecular geometry. nih.gov For the compound (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline, X-ray analysis determined the monoclinic crystal system and the exact bond lengths and angles, revealing a trans configuration about the central C=N bond and a significant dihedral angle between the two phenyl rings. nih.gov This level of detail is invaluable for understanding intermolecular interactions, such as packing in the crystal lattice. nih.gov
Table 1: Example Crystal Data for an Aniline Derivative This interactive table presents typical crystallographic data obtained for a related aniline derivative, (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₂₁NO₃ |
| Formula Weight | 299.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7239 (9) |
| b (Å) | 27.287 (2) |
| c (Å) | 8.4128 (11) |
| β (°) | 111.529 (2) |
| Volume (ų) | 1649.4 (3) |
| Z | 4 |
| Radiation | Mo Kα |
High-Resolution Mass Spectrometry for Elucidating Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, making it an essential technique for confirming the identity of newly synthesized compounds and elucidating the structures of unknown reaction products.
In the context of reactions involving "this compound" or its precursors, HRMS is used to verify the successful formation of the target product. For example, in the synthesis of complex molecules, HRMS analysis is performed to definitively confirm the identity of the product by matching the experimentally measured mass with the theoretically calculated mass for the expected molecular formula. mdpi.comresearchgate.net This was demonstrated in the characterization of a carboxylic acid derived from the cyclization of a benzyloxy-substituted benzoic acid methyl ester. mdpi.com The structures of novel 5-arylimino-1,3,4-thiadiazole derivatives, some containing benzyloxy groups, have also been confirmed through high-accuracy mass spectral analysis alongside NMR spectroscopy. mdpi.com
The technique is particularly valuable in complex reaction mixtures or when synthesizing novel compounds where reference spectra are unavailable. It provides strong evidence for the molecular formula of products, intermediates, and even byproducts, aiding in the optimization of reaction conditions.
Table 2: Example of HRMS Data Analysis This table illustrates how HRMS data is used to confirm the elemental composition of a hypothetical reaction product.
| Parameter | Value |
| Expected Molecular Formula | C₁₄H₁₅NO |
| Calculated Mass [M+H]⁺ | 214.1226 |
| Measured Mass [M+H]⁺ | 214.1229 |
| Mass Difference (ppm) | 1.4 |
| Conclusion | The low mass difference strongly supports the assigned molecular formula. |
Advanced NMR Spectroscopy for Complex Structural Assignments and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques are often required for the unambiguous structural assignment of complex molecules like derivatives of "this compound." unimelb.edu.au
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms. Key techniques include:
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together molecular fragments and assigning quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing critical information about stereochemistry and conformation. mdpi.com
The complete assignment of complex structures, such as the benzimidazole (B57391) derivative of 2-amino-N-(2-benzyloxy-3-methoxybenzylidene) aniline, has been achieved using a combination of these 1D and 2D NMR methods. researchgate.net
Beyond static structure determination, advanced NMR methods provide deep mechanistic insights. nih.gov In situ NMR monitoring allows researchers to track the progress of a reaction in real-time directly in the NMR tube. scholaris.ca This can reveal the formation and decay of transient intermediates, providing direct evidence for a proposed reaction pathway and allowing for the determination of reaction kinetics. scholaris.cauni-goettingen.de For example, the mechanism of the Biginelli multicomponent reaction was probed using ¹⁹F NMR to monitor the rates of formation of fluorinated intermediates and products, allowing researchers to distinguish between possible mechanistic routes. nih.gov This approach provides a quantitative understanding of how catalysts, substrates, and intermediates behave over the course of a chemical transformation. nih.govnih.gov
Table 3: Application of Advanced NMR Techniques This interactive table summarizes the primary use of various advanced NMR experiments in chemical research.
| NMR Experiment | Primary Information Provided | Application Example |
| COSY | ¹H-¹H coupling (connectivity through bonds) | Identifying adjacent protons in the aniline and benzyl (B1604629) rings. |
| HSQC/HMQC | Direct ¹H-¹³C correlation (one-bond) | Assigning specific proton signals to their corresponding carbon atoms. researchgate.net |
| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Connecting the benzylic methylene (B1212753) bridge to both aromatic rings. researchgate.net |
| NOESY | ¹H-¹H spatial proximity (through space) | Determining the preferred conformation of the benzyloxy group relative to the aniline ring. mdpi.com |
| In Situ Monitoring | Reaction kinetics and intermediate detection | Following the rate of a substitution reaction on the aniline nitrogen. scholaris.ca |
Future Research Perspectives and Unexplored Avenues
Development of Highly Efficient and Selective Synthetic Routes
The development of more efficient and selective methods for synthesizing 3-[(benzyloxy)methyl]aniline is a key area for future research. Current methods, while effective, often involve multiple steps and may lack the desired atom economy and environmental compatibility. Future efforts will likely concentrate on the following:
Catalytic C-H Amination: Direct C-H amination of toluene (B28343) derivatives with a protected aminomethyl group or direct benzylic C-H amination of N-protected 3-methylaniline would represent a significant leap in efficiency. Research into novel transition-metal catalysts (e.g., palladium, rhodium, iron) or photoredox catalysis could pave the way for these transformations.
Biocatalytic Approaches: The use of enzymes to catalyze the synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes could be developed to perform specific bond formations with high enantioselectivity, if chiral variants are desired.
A widely adopted current method involves a two-step sequence starting with the benzylation of 3-nitrophenol (B1666305), followed by the reduction of the nitro group. This process, while reliable, highlights the need for more direct and efficient synthetic strategies.
Exploration of Novel Functionalization Strategies
The aromatic rings and the amine group of this compound offer multiple sites for further functionalization, opening doors to a vast array of new derivatives with potentially valuable properties. Future research will likely focus on:
Late-Stage C-H Functionalization: Developing methods for the selective C-H functionalization of the aniline (B41778) or benzyl (B1604629) rings would allow for the introduction of various substituents at a late stage in the synthesis. This approach provides rapid access to a library of analogues for screening in different applications. Metal-catalyzed C-H functionalization reactions have become a powerful tool for efficiently functionalizing organic molecules. nih.gov
Novel Protecting Group Strategies: While the benzyloxy group serves as a useful protecting group for the methyl alcohol, exploring alternative protecting groups could offer advantages in terms of stability, cleavage conditions, and compatibility with other reagents. This could expand the range of possible chemical transformations.
Polymerization and Material Science Applications: The amine functionality makes this compound a potential monomer for the synthesis of novel polymers. Research into its polymerization behavior, both as a homopolymer and in copolymers, could lead to materials with unique thermal, optical, or electronic properties. Aniline and its derivatives are prominent materials in the production for many industrial fields. researchgate.net
Integration into Emerging Chemical Technologies
The integration of this compound synthesis and modification into emerging chemical technologies promises to accelerate discovery and improve manufacturing processes.
AI-Driven Synthesis: Artificial intelligence and machine learning are becoming increasingly important in planning and optimizing synthetic routes. youtube.comyoutube.com AI algorithms can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways for this compound and its derivatives. researchgate.net These tools can also predict reaction outcomes and suggest optimal reaction conditions, saving significant time and resources. acs.org
Flow Reactors: Transitioning the synthesis of this compound from traditional batch processes to continuous flow chemistry offers numerous advantages. mdpi.com Flow reactors provide enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for in-line purification and analysis. This technology is particularly well-suited for scaling up the production of this important intermediate. The use of gaseous reagents in continuous-flow synthesis is also a notable advancement. thieme-connect.de
Computational Design and Prediction of Novel Derivatives with Tunable Reactivity
Computational chemistry provides powerful tools for designing and predicting the properties of new molecules before they are synthesized in the lab.
DFT Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of this compound and its derivatives. beilstein-journals.org These calculations can help to understand the influence of different substituents on the molecule's properties and to predict its behavior in various chemical reactions. murdoch.edu.au
Molecular Docking and Virtual Screening: For applications in medicinal chemistry, computational docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity or other properties. These models can then be used to predict the properties of new, unsynthesized compounds.
By combining these computational approaches, researchers can rationally design novel derivatives of this compound with finely tuned reactivity and properties for specific applications, ranging from pharmaceuticals to materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(Benzyloxy)methyl]aniline?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Benzyloxy protection : React 3-aminobenzyl alcohol with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyloxy group .
- Reductive amination : Use sodium cyanoborohydride to reduce imine intermediates formed from 3-aminobenzaldehyde derivatives .
Q. How can researchers purify this compound to analytical-grade standards?
- Purification steps :
Liquid-liquid extraction : Separate organic phases using dichloromethane and aqueous NaHCO₃ to remove acidic/byproduct impurities .
Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the target compound .
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm), benzyloxy –CH₂– (δ 4.5–5.0 ppm), and NH₂ (δ 3.0–4.0 ppm, broad) .
- ¹³C NMR : Confirm benzyloxy carbons (δ 70–75 ppm) and aromatic carbons (δ 110–150 ppm) .
Advanced Research Questions
Q. How does the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?
- Experimental design :
- Buchwald-Hartwig amination : Test Pd(OAc)₂/XPhos catalysts to couple with aryl halides. The benzyloxy group may sterically hinder ortho-substitution, favoring para-selectivity .
- Hydrogenolysis : Remove the benzyl group (H₂/Pd-C) to generate 3-hydroxymethylaniline for further functionalization .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Stability issues :
- Oxidation : NH₂ groups may oxidize to nitro derivatives under ambient light.
- Hydrolysis : Benzyloxy groups degrade in acidic/alkaline conditions.
- Solutions :
- Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Case study : Discrepancies in NH₂ proton shifts (δ 3.0 vs. 4.0 ppm) may stem from solvent polarity or hydrogen bonding.
- Methodology :
Acquire NMR in deuterated DMSO (polar) vs. CDCl₃ (nonpolar) to assess solvent effects .
Perform variable-temperature NMR to observe dynamic exchange broadening .
Methodological Considerations
Q. What strategies optimize the introduction of electron-withdrawing groups to this compound?
- Sulfonation : React with chlorosulfonic acid (ClSO₃H) at 0°C to minimize over-sulfonation. Quench with ice-water and neutralize with NaHCO₃ .
- Nitration : Use fuming HNO₃/H₂SO₄ at –10°C to direct nitro groups to meta positions relative to NH₂ .
Q. How can researchers validate the absence of regioisomeric impurities in synthetic batches?
- Analytical workflow :
HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to separate isomers .
LC-MS/MS : Fragment ions (e.g., m/z 229 → 137) confirm the benzyloxy-methyl-aniline backbone .
2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
